molecular formula C22H28FNO4 B606618 Cfmmc

Cfmmc

カタログ番号: B606618
分子量: 389.5 g/mol
InChIキー: PHQKNLJAPYWXQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CFMMC is an allosteric mGluR1 antagonist.

生物活性

Cfmmc (CAS No. 1190598-60-7) is a selective allosteric antagonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has garnered attention for its potential therapeutic applications in various central nervous system (CNS) disorders, including schizophrenia, epilepsy, anxiety, and cognitive dysfunction. Understanding the biological activity of this compound is essential for its application in clinical settings.

  • Molecular Formula : C22H28FNO4
  • Molecular Weight : 389.46 g/mol

This compound functions primarily as an allosteric modulator, inhibiting the action of L-glutamate at mGluR1. It does so by preventing L-glutamate-induced intracellular calcium mobilization in cells expressing recombinant human mGluR1a, with an IC50 value of approximately 50 nM . This modulation is significant because mGluR1 is implicated in various neurological disorders, making this compound a candidate for therapeutic interventions.

Biological Activity Data

Parameter Value
Target Receptor mGluR1
IC50 (L-glutamate) 50 nM
Pathway GPCR/G Protein; Neuronal Signaling
Potential Applications Schizophrenia, Epilepsy, Anxiety, Pain, Cognitive Dysfunction

Case Studies and Research Findings

Several studies have explored the efficacy and potential applications of this compound:

  • Schizophrenia Treatment : Research indicates that mGluR1 antagonists like this compound may reduce positive symptoms in schizophrenia models. In vivo studies demonstrated that administration of this compound resulted in decreased hyperactivity in rodent models, suggesting a potential for managing psychotic symptoms .
  • Epileptic Models : In models of epilepsy, this compound exhibited anticonvulsant properties. The compound was shown to reduce seizure frequency and duration in animal studies, indicating its role as a protective agent against excitotoxicity associated with seizures .
  • Anxiety and Cognitive Dysfunction : Preclinical trials have suggested that this compound can improve cognitive deficits associated with anxiety disorders. Behavioral tests indicated enhanced memory and learning capabilities in subjects treated with this compound compared to controls .

Comparative Analysis with Other mGluR1 Antagonists

Compound IC50 (nM) Selectivity Applications
This compound50Selective for mGluR1Schizophrenia, Epilepsy, Anxiety
CPCCOEt100Non-selectiveGeneral CNS disorders
MPEP75Selective for mGluR5Pain management

科学的研究の応用

Pharmacological Applications

CFMMC has been investigated for its role in treating various central nervous system (CNS) disorders. Research indicates that it may be beneficial in managing conditions such as:

  • Schizophrenia
  • Epilepsy
  • Anxiety
  • Pain Management
  • Cognitive Dysfunction

These applications stem from this compound's ability to modulate neurotransmitter systems, which is crucial in addressing the symptoms associated with these disorders .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

  • Case Study 1: Schizophrenia Treatment
    In a clinical trial, patients treated with this compound showed significant improvements in cognitive function and reduced psychotic symptoms compared to a placebo group. The study highlighted this compound's potential as an adjunct therapy in schizophrenia management .
  • Case Study 2: Pain Management
    A preclinical study demonstrated that this compound effectively reduced pain responses in animal models. The compound was shown to interact with specific pain pathways, suggesting its utility in developing new analgesics .

Data Tables

The following table summarizes key findings from various studies on this compound:

StudyApplicationMethodologyKey Findings
SchizophreniaClinical TrialSignificant improvement in cognitive function and reduction in symptoms
Pain ManagementPreclinical StudyEffective reduction of pain responses in animal models
Anxiety DisordersPharmacological AnalysisModulation of GPCR activity leading to reduced anxiety levels

Future Research Directions

Future research on this compound should focus on:

  • Long-term safety and efficacy : Understanding the long-term effects of this compound treatment in diverse populations.
  • Mechanistic studies : Further elucidating the pathways through which this compound exerts its effects could lead to better-targeted therapies.
  • Combination therapies : Investigating the potential of combining this compound with other pharmacological agents to enhance therapeutic outcomes.

化学反応の分析

Selective Antagonism of mGluR1

CFMMC exhibits high specificity for mGluR1, a Class C G-protein-coupled receptor (GPCR), with an IC₅₀ of 50 nM in inhibiting glutamate-induced Ca²⁺ mobilization in recombinant human mGluR1a-expressing cells . Key findings include:

Table 1: Mutational Analysis of this compound Binding to mGluR1

Mutation Site (Residue)Transmembrane DomainImpact on this compound Efficacy
I725ATM4Reduced inhibition
N760ATM5Reduced inhibition
W798ATM6Reduced inhibition
F801ATM6Reduced inhibition
Y805ATM6Reduced inhibition
T815ATM7Reduced inhibition
  • Mutations in TM4 (I725), TM5 (N760), and TM6 (W798, F801, Y805) significantly impair this compound’s antagonistic effects, indicating these residues are critical for binding .
  • TM7 (T815) also contributes to structural stabilization during ligand-receptor interaction .

Inhibition of the CGRP Receptor

This compound demonstrates nanomolar-level inhibition of the CGRP receptor (CLR-RAMP1 complex), a Class B GPCR involved in migraines . Computational docking studies reveal:

Table 2: Binding Parameters of this compound with CGRP Receptor

ParameterValue
Docking Energy (kcal/mol)-9.2
Inhibition Constant (Kᵢ)50 nM
Key Interacting ResiduesCLR Thr122, RAMP1 Trp74
  • This compound forms hydrogen bonds with CLR Thr122 (2.07 Å) and RAMP1 Trp74, stabilizing its position in the receptor’s hydrophobic pocket .
  • The quinoline scaffold of this compound facilitates π-π stacking with aromatic residues (e.g., CLR Trp121) .

Mechanistic Insights

  • Allosteric Modulation : this compound binds to transmembrane domains of mGluR1, disrupting conformational changes required for receptor activation .
  • Selectivity : Unlike non-selective mGluR antagonists (e.g., MPEP), this compound’s cyclohexyl and morpholine groups enhance specificity for mGluR1 over mGluR5 .
  • Thermodynamic Stability : Molecular dynamics simulations indicate this compound stabilizes the inactive state of mGluR1 by occupying a cavity formed by TM4, TM5, and TM6 .

Pharmacological Implications

  • Migraine Therapy : this compound’s dual inhibition of mGluR1 and CGRP receptors positions it as a candidate for migraine prophylaxis, targeting both glutamate excitotoxicity and neurogenic inflammation .
  • Neuroprotection : Preclinical studies suggest this compound reduces neuronal hyperexcitability in models of chronic pain .

Comparative Analysis with Analogues

Table 3: Selectivity Profile of this compound vs. mGluR Antagonists

CompoundmGluR1 IC₅₀ (nM)mGluR5 IC₅₀ (nM)Selectivity Index
This compound50>10,000>200
MPEP1,200360.03
JNJ162596850.34>10,000>29,411
  • This compound’s >200-fold selectivity for mGluR1 over mGluR5 surpasses classical antagonists like MPEP .

Synthetic Considerations

While synthetic pathways for this compound are not fully disclosed in public literature, its chromen-4-one core suggests a multi-step synthesis involving:

  • Friedländer Annulation : To construct the quinoline-like scaffold.
  • Etherification : Introduction of the morpholinoethoxy side chain.
  • Halogenation : Fluorination at the C5 position.

特性

分子式

C22H28FNO4

分子量

389.5 g/mol

IUPAC名

3-cyclohexyl-5-fluoro-6-methyl-7-(2-morpholin-4-ylethoxy)chromen-4-one

InChI

InChI=1S/C22H28FNO4/c1-15-18(27-12-9-24-7-10-26-11-8-24)13-19-20(21(15)23)22(25)17(14-28-19)16-5-3-2-4-6-16/h13-14,16H,2-12H2,1H3

InChIキー

PHQKNLJAPYWXQQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C2C(=C1F)C(=O)C(=CO2)C3CCCCC3)OCCN4CCOCC4

正規SMILES

CC1=C(C=C2C(=C1F)C(=O)C(=CO2)C3CCCCC3)OCCN4CCOCC4

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CFMMC; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cfmmc
Reactant of Route 2
Cfmmc
Reactant of Route 3
Reactant of Route 3
Cfmmc
Reactant of Route 4
Cfmmc
Reactant of Route 5
Reactant of Route 5
Cfmmc
Reactant of Route 6
Cfmmc

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。